![molecular formula C10H20N2 B2493241 Piperidine, 2-(1-methyl-2-pyrrolidinyl)- CAS No. 118046-19-8](/img/structure/B2493241.png)
Piperidine, 2-(1-methyl-2-pyrrolidinyl)-
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Overview
Description
“Piperidine, 2-(1-methyl-2-pyrrolidinyl)-” is a compound with the formula C10H14N2 . It is also known as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine . This compound is a proline-based organocatalyst that has been investigated for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of “Piperidine, 2-(1-methyl-2-pyrrolidinyl)-” consists of a six-membered ring with five carbon atoms and one nitrogen atom . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The empirical formula is C10H20N2 and the molecular weight is 168.28 .Scientific Research Applications
Drug Design and Synthesis
“Piperidine, 2-(1-methyl-2-pyrrolidinyl)-” is a significant synthetic fragment for designing drugs . Its derivatives are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Synthesis of Organic Compounds
Due to the versatile reactivity of the piperidine ring, its derivatives can be used as building blocks in the synthesis of different organic compounds .
Synthesis of Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Synthesis of Spiropiperidines
Intramolecular reactions leading to the formation of spiropiperidines have been reported .
Synthesis of Condensed Piperidines
Intermolecular reactions leading to the formation of condensed piperidines have been explored .
Synthesis of Piperidinones
Methods for the synthesis of piperidinones, a class of piperidine derivatives, have been developed .
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .
Pharmacological Applications
Piperidine derivatives have shown a wide range of pharmacological activities .
Safety and Hazards
Piperidine is a corrosive substance and can cause severe burns and eye damage . It is also highly flammable . When working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection . Adequate ventilation in the working environment is also crucial .
properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADZBVXKQFURSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrrolidin-2-yl)piperidine |
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